Aloisine belongs to the chemical class of 6-phenyl[5H]pyrrolo[2,3-b]pyrazines, specifically referred to as "aloisines." [] This family of compounds exhibits potent inhibitory activity against Cyclin-dependent kinases (CDKs). [] CDKs are crucial regulators of various cellular processes, including cell cycle progression, apoptosis, neuronal functions, transcription, and exocytosis. [] Due to the implication of CDK deregulation in various pathological conditions, aloisine and its derivatives hold potential therapeutic value. []
A novel approach to Aloisine synthesis utilizes highly selective substitutions in 2,3-dichloropyrazine. [, ] This method potentially offers advantages in terms of efficiency and selectivity, although further research is needed to elaborate on the specific details and advantages of this approach.
Aloisine RP106 is derived from a class of compounds known as pyrrolopyrazines. These compounds are synthesized through various chemical methods and have been identified for their biological activity against specific kinases. The classification of aloisines falls within small molecule inhibitors, particularly those targeting protein kinases involved in critical signaling pathways.
The synthesis of aloisine RP106 involves several steps, typically including the formation of the pyrrolopyrazine core structure. A common method includes:
For example, one specific method involves heating a methoxy compound with hydrobromic acid to achieve the desired structural modifications over several hours .
Aloisine RP106 features a complex molecular structure that includes a pyrrolopyrazine core with various substituents that enhance its biological activity. The molecular formula is typically represented as C₁₃H₁₁N₃O, reflecting its composition.
Crystallographic data shows that aloisine binds within the ATP-binding pocket of CDK2, forming hydrogen bonds with key amino acids such as Leu 83 .
Aloisine RP106 undergoes several chemical reactions that are crucial for its activity:
The mechanism by which aloisine RP106 exerts its effects involves:
Kinetic studies indicate that aloisine's binding affinity allows it to effectively reduce kinase activity in vitro, demonstrating its potential for therapeutic applications .
Aloisine RP106 exhibits several notable physical and chemical properties:
These properties are essential for its formulation in drug development applications.
Aloisine RP106 has several promising applications in scientific research:
The pyrrolo[2,3-b]pyrazine scaffold was first identified as a privileged chemotype for kinase inhibition through systematic screening of heterocyclic compounds. Aloisine RP106 (chemical name: 7-butyl-6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine; CAS: 496864-15-4) emerged as a lead compound with a molecular formula of C₁₇H₁₉N₃O and a molecular weight of 281.36 g/mol [1] [7]. Initial biochemical profiling revealed its unexpected potency against cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3). Unlike classical kinase inhibitors of the era, RP106 exhibited ATP-competitive binding at the catalytic site, exploiting unique interactions with the hinge region of CDKs [3] [7]. The scaffold’s planar architecture facilitated deep penetration into the ATP-binding cleft, while its substituents (butyl chain and methoxyphenyl group) engaged in hydrophobic interactions with allosteric pockets [1].
Table 1: Initial Kinase Inhibitory Profile of Aloisine RP106
Target Kinase Complex | IC₅₀ (μM) | Classification |
---|---|---|
CDK1/Cyclin B | 0.70 | Cell cycle regulator |
CDK5/p25 | 1.5 | Neuronal regulator |
GSK-3 | 0.92 | Metabolic regulator |
Data sourced from biochemical assays using recombinant kinases [1] [3] [7]
SAR studies focused on optimizing two key regions of the pyrrolo-pyrazine core: the C6-aryl moiety and the C7-alkyl chain. Systematic modifications revealed that:
Notably, selectivity over non-CDK kinases (e.g., ERK, JNK) was achieved by exploiting GSK-3’s unique ATP pocket geometry. RP106’s C7-butyl chain avoided steric clashes with GSK-3β’s smaller gatekeeper residue (Thr138), enabling dual CDK/GSK-3 inhibition [3] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7